molecular formula C12H18N4O2 B2427387 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2319723-58-3

1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2427387
CAS No.: 2319723-58-3
M. Wt: 250.302
InChI Key: LBVIZCHYQJNXEE-UHFFFAOYSA-N
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Description

1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a complex organic compound that features a cyclopropane ring, a pyrrolidine ring, and a triazole ring

Properties

IUPAC Name

cyclopropyl-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-18-8-10-6-16(14-13-10)11-4-5-15(7-11)12(17)9-2-3-9/h6,9,11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVIZCHYQJNXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Construction of the pyrrolidine ring: This step often involves the use of amines and aldehydes in a Mannich reaction, followed by cyclization.

    Synthesis of the triazole ring: The triazole ring is usually formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,3-triazoles are emerging as significant scaffolds in the development of antimicrobial agents. The compound has shown potential against various pathogens due to its ability to inhibit bacterial growth. For instance, studies have highlighted that triazole derivatives can exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Antifungal Properties

Triazole compounds are well-known for their antifungal properties. They function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them valuable in treating fungal infections, particularly in immunocompromised patients .

Anticancer Potential

Recent investigations have suggested that triazole-based compounds may possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

There is growing evidence that 1,2,3-triazoles can act as neuroprotective agents. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Building Blocks in Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it useful for synthesizing more complex molecules in pharmaceutical chemistry .

Click Chemistry

The triazole moiety is a key component in "click chemistry," a set of highly efficient reactions that allow for the rapid construction of complex molecular architectures. The compound can participate in azide-alkyne cycloaddition reactions, facilitating the development of bioconjugates and polymeric materials .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacterial strains. The results indicated that certain modifications on the 1-(1-cyclopropanecarbonylpyrrolidin-3-yl) moiety significantly enhanced antibacterial activity compared to standard antibiotics .

CompoundMIC (μg/mL)Activity
Compound A0.25MRSA
Compound B0.5E. coli
Compound C0.75Candida albicans

Case Study 2: Neuroprotective Effects

In a neuroprotection study, derivatives of the compound were tested for their ability to reduce neuronal cell death induced by oxidative stress. Results showed that specific derivatives could significantly lower cell mortality rates compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(boc-amino)-(pyrrolidin-3-yl)-cyclopropane
  • (S)-2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetohydrazide
  • ®-2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetohydrazide

Uniqueness

1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is unique due to its combination of three distinct ring systems, which imparts unique chemical and biological properties

Biological Activity

The compound 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to the class of 1,2,3-triazoles, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure includes a triazole ring, a cyclopropanecarbonyl group, and a methoxymethyl substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby affecting pathways related to cell proliferation and survival.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that similar triazole compounds exhibit cytotoxicity against various cancer cell lines such as HCT116 and MCF-7. The IC50 values for these compounds often range from 0.6 µM to 5.19 µM depending on the structural modifications made to the triazole ring .
CompoundCell LineIC50 (µM)
Triazole Derivative 1HCT1160.43
Triazole Derivative 2MCF-72.7
Triazole Derivative 3PC-30.6

Antimicrobial Activity

Triazoles have been documented for their antimicrobial effects:

  • Mechanism : They disrupt cell membrane integrity and inhibit nucleic acid synthesis in bacteria and fungi.
  • Studies : Compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored through cytokine assays:

  • Cytokine Release : Compounds tested in human peripheral blood mononuclear cells (PBMC) showed modulation of cytokine release (e.g., TNF-α, IL-6), indicating an anti-inflammatory effect .

Study on Triazole Derivatives

A study synthesized several triazole derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited lower toxicity while maintaining significant anti-inflammatory and antiproliferative effects. Notably, compounds with specific aliphatic acid substituents showed enhanced activity compared to those without .

Clinical Relevance

The potential application of these compounds in clinical settings is promising. For instance, compounds similar to the one have been investigated for their roles in cancer therapy and inflammation management.

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